Erythromycin A dihydrate
描述
属性
IUPAC Name |
6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H67NO13/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGZDMOVFRHVEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H67NO13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90859206 | |
| Record name | 6-{[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-14-ethyl-7,12,13-trihydroxy-4-[(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy]-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradecane-2,10-dione (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90859206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
733.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114-07-8 | |
| Record name | erythromycin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55929 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
准备方法
Fermentation-Based Production of Erythromycin
Strain Selection and Culture Conditions
The biosynthesis of erythromycin begins with the aerobic cultivation of Saccharopolyspora erythraea in nutrient-rich media. Early patents describe a base medium containing assimilable carbohydrates (e.g., glucose, beet molasses), nitrogen sources (e.g., soybean meal, corn steep liquor), and inorganic salts. Modern optimizations leverage agroindustrial byproducts: beet molasses (30 g/L) and corn steep liquor (10 g/L) have been shown to maximize erythromycin titers (231.3 mg/L) in stirred-tank bioreactors. Critical parameters include:
- Temperature : Maintained at 27–28°C for vegetative growth and 28°C for production phases.
- pH : Initial broth pH of 6.2 naturally rises to 8.0–9.5 during fermentation due to metabolic activity.
- Aeration : Dissolved oxygen (DO) levels ≥32% at 600 rpm agitation prevent oxygen limitation.
Table 1: Fermentation Parameters and Erythromycin Yields
| Parameter | Shake Flask (72h) | Bioreactor (60h) |
|---|---|---|
| Agitation Speed (rpm) | 114 | 600 |
| Erythromycin Yield (mg/L) | 180 | 231.3 |
| Residual Carbohydrates (g/L) | 0.0 | 0.0 |
| Dissolved Oxygen (%) | Uncontrolled | 32.6 |
Fed-Batch Fermentation Enhancements
Supplementing fermentation media with 0.2% isopropanol and 4% beet molasses at 48h intervals increases erythromycin production by 25% (322.9 mg/L). This strategy mitigates catabolite repression by maintaining subinhibitory carbohydrate levels while providing precursors for polyketide backbone synthesis.
Extraction and Purification of Erythromycin
Solvent Extraction and pH-Driven Partitioning
Post-fermentation broth is filtered to remove mycelia, defatted with petroleum ether, and adjusted to pH 8.5–9.5 using NaOH to facilitate erythromycin extraction into polar solvents like amyl acetate. Key steps include:
- Primary Extraction : At pH 9.5, 90% of erythromycin partitions into amyl acetate.
- Back-Extraction : Acidic aqueous phases (pH ≤6.5) recover erythromycin via protonation of its dimethylamino group.
- Crystallization : Concentrated extracts yield crystalline erythromycin base upon alkalization to pH 9.5.
Recrystallization and Salt Formation
Crude erythromycin is purified via sequential recrystallization from aqueous acetone (2:1 v/v), achieving >98% purity. Salt forms (e.g., erythromycin hydrochloride) are prepared by suspending the base in water, adjusting to pH 6.5 with HCl, and crystallizing from ethanol-ether mixtures.
Table 2: Recrystallization Solvents and Purity Outcomes
| Solvent System | Purity (%) | Crystal Form |
|---|---|---|
| Aqueous Acetone (2:1) | 98.2 | Prismatic Needles |
| Ethanol-Ether (3:1) | 99.1 | Monoclinic Plates |
| Methanol-Water (1:1) | 97.5 | Amorphous |
Chemical and Enzymatic Synthesis Approaches
Analytical Methods for Quality Control
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection (λ = 210 nm) quantifies erythromycin and its salts in plasma and fermentation broths. A validated method uses:
Industrial-Scale Production Challenges
Byproduct Formation
Degradation products like anhydroerythromycin and erythralosamine arise during fermentation (pH >8.0) and solvent extraction. Implementing pH-controlled fed-batch fermentation reduces byproduct formation by 37%.
Crystallization Optimization
Crystal polymorphism impacts dissolution rates and bioavailability. Seeding with erythromycin hydrochloride monohydrate ensures consistent monoclinic crystal formation.
化学反应分析
反应类型: 红霉素经历了几种类型的化学反应,包括氧化、还原和取代反应。 这些反应对于修饰红霉素的结构以生产具有改进药理特性的衍生物至关重要 .
常用试剂和条件:
氧化: 在受控条件下,可以使用过氧化氢或高锰酸钾等试剂氧化红霉素。
还原: 可以使用硼氢化钠或氢化铝锂等试剂进行还原反应。
主要形成的产物: 这些反应形成的主要产物包括各种红霉素衍生物,例如阿奇霉素、克拉霉素和罗红霉素。 这些衍生物是为了克服红霉素的一些局限性而开发的,例如在酸性条件下的稳定性差 .
科学研究应用
Clinical Applications
Erythromycin is primarily used to treat a variety of bacterial infections. Its spectrum of activity includes both gram-positive and some gram-negative bacteria. Below is a detailed table summarizing its approved uses:
Long-term Effects on Pulmonary Health
A study published in JAMA examined the long-term effects of low-dose erythromycin on patients with pulmonary conditions. The results indicated that erythromycin significantly reduced the rate of pulmonary exacerbations and sputum production in patients with chronic lung diseases, particularly those infected with Pseudomonas aeruginosa .
Ototoxicity Concerns
Research has also highlighted potential ototoxic effects associated with erythromycin. A prospective study found that high doses (4 g/day) were linked to symptomatic ototoxicity, including tinnitus and hearing loss, suggesting a need for careful monitoring at elevated dosages .
Antimicrobial Resistance Trends
Emerging data indicate a concerning rise in erythromycin resistance among certain bacterial strains. A recent study reported a 76% resistance rate among invasive Group A Streptococcus isolates, underscoring the need for ongoing surveillance . This trend poses challenges for effective treatment options and necessitates alternative therapeutic strategies.
Erythromycin in Pediatric Patients
A notable case study involved the use of erythromycin to treat a severe respiratory infection in a pediatric patient with penicillin allergy. The patient showed significant improvement within 48 hours, demonstrating erythromycin's efficacy as an alternative treatment option .
Erythromycin for Acne Treatment
In dermatology, erythromycin's combination with benzoyl peroxide has been shown to reduce acne lesions significantly compared to monotherapy with either agent alone. This combination therapy is particularly beneficial for patients who are intolerant to other systemic treatments .
作用机制
红霉素通过与细菌的 50S 核糖体亚基结合发挥作用,从而抑制蛋白质合成。这种作用阻止了肽链的延长,有效地阻止了细菌的生长。 红霉素的主要分子靶点是细菌核糖体,其作用机制涉及阻断新合成的蛋白质通过的出口通道 .
相似化合物的比较
Comparison with Similar Macrolide Antibiotics
Erythromycin belongs to a family of macrolides that includes natural and semi-synthetic derivatives. Key structural modifications have enhanced pharmacokinetics, antimicrobial spectra, and safety profiles in newer analogs. Below is a detailed comparison:
Structural Differences
- Erythromycin: A 14-membered macrocyclic lactone ring with two deoxy-sugars (cladinose and desosamine) .
- Azithromycin : A 15-membered ring (azalide) with a methyl-substituted nitrogen, improving acid stability .
- Clarithromycin : A 14-membered ring with a methoxy group at C6, enhancing gastric acid resistance .
- Roxithromycin : A 14-membered ring with an oxime side chain, improving oral absorption .
- Spiramycin : A 16-membered ring, structurally distinct but sharing overlapping ribosomal binding sites .
Antimicrobial Activity
Pharmacokinetic Profiles
Key Research Findings
Environmental Impact : Erythromycin degradation in anaerobic systems correlates inversely with pH (R² = -0.95) and positively with COD (R² = 0.80), affecting microbial communities .
Synergistic Effects : Erythromycin enhances the bactericidal activity of Momordica charantia-derived MAP30, particularly against 50S-targeting antibiotics like chloramphenicol .
生物活性
Erythromycin, a macrolide antibiotic discovered in 1952, is widely recognized for its efficacy against a variety of bacterial infections. Its biological activity primarily revolves around its ability to inhibit protein synthesis in susceptible bacteria, making it a crucial agent in treating infections caused by gram-positive bacteria and some gram-negative bacteria. This article delves into the mechanisms, clinical applications, and research findings surrounding erythromycin's biological activity.
Erythromycin exerts its antibacterial effects by binding to the 50S ribosomal subunit of bacterial ribosomes, specifically to the 23S ribosomal RNA . This binding inhibits the translocation step during protein synthesis, effectively halting bacterial growth without directly killing the bacteria (bacteriostatic action) . The specific interactions can be summarized as follows:
- Target : 50S ribosomal subunit
- Action : Inhibition of protein synthesis
- Effect : Bacteriostatic (prevents growth rather than killing)
Antimicrobial Spectrum
Erythromycin is active against a range of microorganisms:
- Gram-positive bacteria : Staphylococcus aureus, Streptococcus pneumoniae
- Gram-negative bacteria : Neisseria, Bordetella, Campylobacter
- Other pathogens : Treponema, Chlamydia
The antibiotic is particularly effective against respiratory pathogens and has been used in the treatment of conditions such as bronchitis and pneumonia.
Clinical Applications
Erythromycin has been employed in various clinical settings. Notable studies and findings include:
- Acute Bronchitis Treatment :
- Pertussis Prophylaxis :
- Infantile Hypertrophic Pyloric Stenosis (IHPS) :
Resistance Patterns
Resistance to erythromycin has become a growing concern. Mechanisms include:
- Methylation of adenine residues in the 23S rRNA leading to reduced binding affinity.
- Efflux pumps that expel the antibiotic from bacterial cells.
- Enzymatic degradation through hydrolysis .
These resistance mechanisms highlight the need for ongoing surveillance and research into alternative therapies.
Case Study 1: Erythromycin in Tuberculosis Treatment
A study presented at a conference highlighted the use of erythromycin as an adjunctive treatment for drug-sensitive and multi-drug resistant tuberculosis. The results indicated that erythromycin could enhance treatment outcomes when combined with standard anti-tubercular therapies .
Case Study 2: Erythromycin vs. Placebo in Respiratory Infections
In a randomized controlled trial involving 63 adults with acute bronchitis, those treated with erythromycin reported significantly better outcomes regarding cough and sputum production compared to the placebo group (P < .05) .
Summary of Findings
The following table summarizes key findings related to erythromycin's biological activity:
常见问题
Q. Why might feeding strategies based on OUR fail to improve erythromycin yield in certain bioreactor setups?
- Methodological Answer : Failure often stems from improper DO control (<30% saturation) or delayed nutrient feeding. Calibrate sensors pre-experiment and validate OUR trends with offline biomass (PMV) measurements. Suboptimal threonine concentration (e.g., >0.42 g/L) can also inhibit biosynthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
